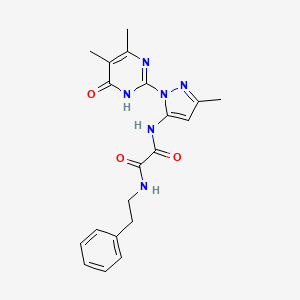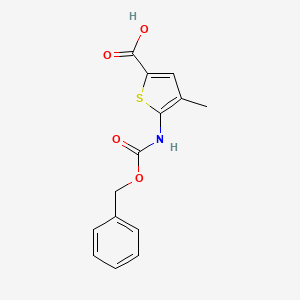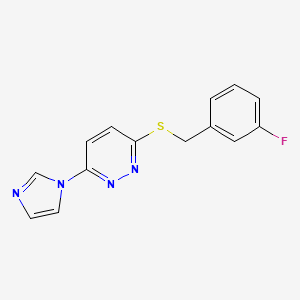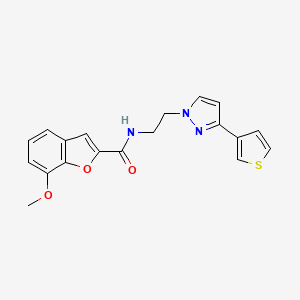
6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 130182-00-2 . It has a molecular weight of 266.3 .
Synthesis Analysis
The synthesis of coumarin derivatives, which includes “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . The Pechmann coumarin synthesis method is one of the commonly used methods for synthesizing such compounds .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C17H14O3/c1-2-11-8-14-13 (12-6-4-3-5-7-12)9-17 (19)20-16 (14)10-15 (11)18/h3-10,18H,2H2,1H3 .Scientific Research Applications
Synthesis and Structural Analysis
- 6-Ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one has been involved in the synthesis of complex chromenones, exhibiting structural diversity. For instance, its reaction with 2-azolyl-acetonitriles led to 8-iminopyrano[2,3-f]chromen-4-ones, highlighting its role in heterocyclic compound synthesis (Shokol, Lozinskii, Turov, & Khilya, 2009).
Antioxidant and Enzyme Inhibitory Activities
- In the realm of biological activities, derivatives of this compound, like 8-benzyl-7-hydroxy-4-phenyl-2H-chromen-2-one, have demonstrated potent antioxidant activities and α-amylase inhibitory properties, suggesting potential therapeutic applications (Kumar et al., 2013).
Crystallography and Molecular Interaction Studies
- Single-crystal X-ray crystallography has been used to determine the structure of related compounds, providing insights into their molecular interactions and stability. This aids in understanding the physicochemical properties of such molecules (Manolov, Morgenstern, & Hegetschweiler, 2012).
Antimicrobial Activity
- Research on chlorinated derivatives of this compound has revealed antimicrobial properties, particularly against Mycobacterium tuberculosis, indicating potential for developing new antimicrobial agents (Hwang et al., 2013).
Ultrasound-Assisted Synthesis
- The compound has been used in the ultrasound-assisted synthesis of chromen-2-one derivatives, demonstrating the utility of advanced synthesis techniques for efficient production of these compounds (Wang Huiyana, 2013).
Novel Synthesis Methods and Applications
- Innovative synthesis methods using biogenic nanoparticles have been developed for derivatives of this compound, expanding its application in antioxidant activity and corrosion inhibition, demonstrating its versatility in various fields (Kumar et al., 2022).
Antimicrobial and Antioxidant Properties
- The synthesis of pyrazolyl-chromen-4H-ones and their glucosides, derived from this compound, and their antimicrobial and antioxidant activities indicate their potential in pharmaceutical research (Hatzade et al., 2008).
properties
IUPAC Name |
6-ethyl-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-2-11-8-14-13(12-6-4-3-5-7-12)9-17(19)20-16(14)10-15(11)18/h3-10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFGBBUZDWJTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2795168.png)
![4-[[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2795169.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B2795174.png)
![4-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2795175.png)

![Methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2795178.png)

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2795180.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2795181.png)



